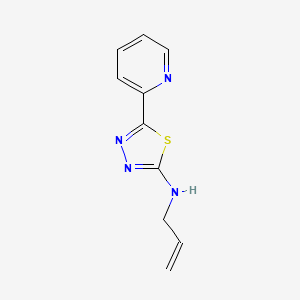

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Description

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a pyridin-2-yl group at position 5 and an allylamine (prop-2-en-1-yl) substituent at position 2 of the heterocyclic ring. The compound is structurally related to bioactive thiadiazoles, which are known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

CAS No. |

207307-88-8 |

|---|---|

Molecular Formula |

C10H10N4S |

Molecular Weight |

218.28 g/mol |

IUPAC Name |

N-prop-2-enyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H10N4S/c1-2-6-12-10-14-13-9(15-10)8-5-3-4-7-11-8/h2-5,7H,1,6H2,(H,12,14) |

InChI Key |

RUVOGSNRSFNCQS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=NN=C(S1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of N-allyl-5-chloro-2-thiophenecarboxamide with meta-chloroperbenzoic acid in dichloromethane. The reaction mixture is stirred overnight at room temperature and then washed with sodium hydrogen sulfate solution .

Industrial Production Methods

While specific industrial production methods for N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Meta-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the thiadiazole ring.

Substitution: Substituted derivatives at the allyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. Specifically, N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine has been investigated for its efficacy against various bacterial strains. Studies have shown that modifications in the thiadiazole structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anti-Cancer Activity

Thiadiazole derivatives are also being explored for their anti-cancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, research demonstrated that the incorporation of pyridine rings into the thiadiazole structure enhances its cytotoxic effects against specific cancer types, potentially leading to the development of novel anti-cancer drugs .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Compounds like this compound have been studied for their ability to inhibit enzymes involved in disease pathways. For example, they may act as inhibitors of glucokinase, which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Research into similar thiadiazole compounds shows effectiveness against various pests and diseases affecting crops. The introduction of the pyridine moiety may enhance the bioactivity and selectivity of these compounds in agricultural settings .

Plant Growth Regulation

Beyond pest control, thiadiazole derivatives can serve as plant growth regulators. They may influence growth patterns and stress responses in plants, promoting better yields under adverse conditions. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience .

Material Science

Polymer Chemistry

In material science, this compound can be utilized to synthesize polymers with specific properties. The compound's reactivity allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is vital for developing advanced materials used in various industries, including automotive and aerospace .

Nanomaterials

Recent studies have explored the use of thiadiazole derivatives in the fabrication of nanomaterials. These nanomaterials can exhibit unique electronic and optical properties due to their size and structure. The integration of this compound into nanostructures could lead to innovations in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-Allyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1,3,4-thiadiazole scaffold allows for extensive substitution at positions 2 and 5, leading to variations in electronic, steric, and biological properties. Key analogs include:

Key Observations :

- Pyridin-2-yl (ortho-nitrogen) may enhance binding to biological targets compared to pyridin-4-yl (para-nitrogen) .

Physical and Crystallographic Properties

- Melting Points : Analogous compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit high melting points (415–416 K), attributed to planar thiadiazole rings and intermolecular π-π stacking . The target compound’s melting point is unreported.

- Crystal Data: The thiadiazole ring in (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is nearly planar (mean deviation: 0.0042 Å), with monoclinic crystal symmetry (space group P1, a = 5.7940 Å, V = 739.5 ų) .

Electronic and Computational Insights

- Density Functional Theory (DFT) : Studies on similar compounds (e.g., and ) highlight the role of exact exchange and correlation-energy functionals in predicting electronic properties. The pyridin-2-yl group’s electron-withdrawing nature may reduce electron density at the thiadiazole ring, affecting reactivity .

- Electron Density Analysis : For (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, Δρmin = −0.33 e Å⁻³ indicates regions of electron depletion, critical for understanding intermolecular interactions .

Biological Activity

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is known for its significant pharmacological potential. Compounds containing this moiety have demonstrated a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory : Reducing inflammation markers and mediators.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with the thiadiazole ring have been tested against Gram-positive and Gram-negative bacteria. Studies indicate that this compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as streptomycin and fluconazole .

| Bacterial Strain | MIC (µg/mL) | Standard Drug (MIC) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |

| Escherichia coli | 62.5 | 50.0 (Streptomycin) |

| Pseudomonas aeruginosa | 50.0 | 45.0 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in several cancer cell lines including HeLa and A549 cells .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HeLa | 0.37 | Sorafenib (7.91) |

| A549 | 0.73 | Cisplatin (10.0) |

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented extensively:

- Cytokine Inhibition : The compound reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antimicrobial Efficacy :

- Evaluation of Anticancer Properties :

Q & A

Q. What are the optimal synthetic routes for N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via condensation of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine with allyl halides under reflux conditions. For example, analogous syntheses of thiadiazole derivatives involve reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides in ethanol under ultrasound irradiation, which reduces reaction time and improves yields (e.g., from 6–24 hours to 1–3 hours) . Reflux in ethanol with a short-air condenser for 12–24 hours is also effective, as seen in similar oxadiazole derivatives . Purification via recrystallization (ethanol/water) ensures high purity (>90%).

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming the anti-conformer geometry of the thiadiazole-pyridine core. For example, related compounds like 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine exhibit a trans coplanar structure with a torsion angle of 178.26°, stabilized by intramolecular hydrogen bonding between the thiadiazole N and pyridine H . Complementary techniques include:

- FTIR : Confirms N-H (3122 cm⁻¹) and C-S-C (738 cm⁻¹) stretches .

- NMR : NMR detects aromatic protons (δ 7.72–8.48 ppm) and imine protons (δ 8.53 ppm) .

Q. What spectroscopic and computational methods are recommended for characterizing electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Detects π→π* transitions in the pyridine-thiadiazole system (e.g., λ_max ≈ 265–280 nm in DMSO) .

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model HOMO-LUMO gaps and predict redox behavior. Becke’s 1993 functional achieves <2.4 kcal/mol deviation in thermochemical properties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental vs. predicted conformational stability?

- Methodological Answer : Discrepancies between XRD data (anti-conformer dominance) and gas-phase DFT predictions (syn/anti energy differences <1 kcal/mol) arise from solvent and crystal-packing effects. Use:

- Solvent Models : PCM (Polarizable Continuum Model) to simulate DMSO/water environments .

- Molecular Dynamics (MD) : Analyze hydrogen bonding networks (e.g., pyridine N–H∙∙∙S interactions) stabilizing the trans coplanar form .

Q. What strategies enhance biological activity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Derivatization : Introduce substituents on the allyl group (e.g., nitro, halogen) to modulate lipophilicity. For instance, bromine substitution at the para position of benzylidene derivatives increases analgesic activity (e.g., 71% pain inhibition in hot-plate assays) .

- Molecular Docking : Screen against targets like COX-2 or bacterial enzymes using AutoDock Vina. Align with SAR trends in benzimidazole-thiadiazole hybrids .

Q. How do synthetic yields vary with substituent electronic effects, and how can this be optimized?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring reduce nucleophilicity, lowering yields (e.g., 60–70% vs. 80–90% for electron-donating groups). Mitigate this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.